REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:8])[CH:5](Br)[CH3:6])[CH3:2].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:11]=1[CH3:17].CN(C)C1C=CC=CC=1>>[CH2:1]([O:3][C:4](=[O:8])[CH:5]([NH:16][C:13]1[CH:14]=[CH:15][C:10]([Br:9])=[C:11]([CH3:17])[CH:12]=1)[CH3:6])[CH3:2]
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Name
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|
Quantity
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973 mg
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Type
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reactant
|
Smiles
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C(C)OC(C(C)Br)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)N)C
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Name
|
|
Quantity
|
682 μL
|
Type
|
reactant
|
Smiles
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CN(C1=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 60° C. for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction solution was then cooled
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)
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Reaction Time |
15 h |
Name
|
|
Type
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product
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Smiles
|
C(C)OC(C(C)NC1=CC(=C(C=C1)Br)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |